(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol

Catalog No.
S783466
CAS No.
23357-45-1
M.F
C10H12O
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol

CAS Number

23357-45-1

Product Name

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol

IUPAC Name

(1R)-1,2,3,4-tetrahydronaphthalen-1-ol

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2/t10-/m1/s1

InChI Key

JAAJQSRLGAYGKZ-SNVBAGLBSA-N

SMILES

C1CC(C2=CC=CC=C2C1)O

Canonical SMILES

C1CC(C2=CC=CC=C2C1)O

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2C1)O

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol, also known as (R)-(-)-α-tetralol, is a chiral compound with the molecular formula C10_{10}H12_{12}O and a molecular weight of 148.2 g/mol. It is characterized by its clear to slightly brown viscous liquid form and is soluble in organic solvents like methanol. The compound has a melting point ranging from 38 °C to 42 °C and a boiling point of approximately 140 °C at reduced pressure (17 mmHg) .

This compound is an enantiomer of 1,2,3,4-tetrahydro-1-naphthol and plays a significant role in various chemical and biological processes. It has been utilized as a substrate for enzymes such as aryl sulfotransferase IV, highlighting its importance in biochemical studies .

Asymmetry Catalysis:

This compound exhibits stereoisomeric properties, meaning its molecules exist in non-superimposable mirror image forms designated as (R) and (S). This characteristic makes (R)-(-)-1,2,3,4-tetrahydro-1-naphthol a valuable chiral ligand in asymmetric catalysis. Chiral ligands play a crucial role in promoting the formation of specific enantiomers in chemical reactions, crucial for developing pharmaceuticals and other chiral drugs. Source: A. Pfaltz et al., "Stereoselective Catalysis by Transition Metal Complexes," Angewandte Chemie International Edition, 1993, 32 (13), 1623-1644: )

Material Science:

Research explores the potential of (R)-(-)-1,2,3,4-tetrahydro-1-naphthol in developing liquid crystals. These unique materials exhibit properties between solids and liquids, making them valuable in various technological applications, including displays, sensors, and lasers. The specific properties of (R)-(-)-1,2,3,4-tetrahydro-1-naphthol-based liquid crystals are still under investigation. Source: T. Kato et al., "Liquid Crystal Properties of 1,2,3,4-Tetrahydronaphthalen-1-ol Derivatives," Molecular Crystals and Liquid Crystals, 2002, 380 (1), 121-128: )

  • Oxidation: This compound can undergo oxidation to form corresponding ketones or aldehydes under specific conditions. For instance, it can be oxidized using reagents like potassium permanganate or chromium trioxide .
  • Hydroboration: The compound can react with boranes to form boronates, which can then be oxidized to yield alcohols or carbonyl compounds .
  • Esterification: It can participate in esterification reactions with carboxylic acids to produce esters, which are valuable in various applications .

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol exhibits notable biological activities. It serves as a substrate for aryl sulfotransferase IV, an enzyme involved in the metabolism of various xenobiotics. The (S)-(+)-enantiomer acts as a competitive inhibitor for this enzyme, indicating its potential role in modulating metabolic pathways . Additionally, the compound has been studied for its effects on enzyme-substrate interactions, contributing to our understanding of biochemical mechanisms at play within living organisms .

Several synthetic routes have been developed to produce (R)-(-)-1,2,3,4-tetrahydro-1-naphthol:

  • From 1,2-Dihydronaphthalene: This method utilizes a rhodium complex catalyst in the presence of benzo[1,3,2]dioxaborole to achieve hydroboration followed by oxidation with sodium hydroxide and hydrogen peroxide .
  • Reduction of Naphthols: Naphthols can be reduced using lithium aluminum hydride or other reducing agents to yield tetrahydro derivatives .
  • Chiral Resolution: Enantiomeric separation techniques can also be employed to isolate the desired enantiomer from racemic mixtures .

These synthesis methods allow for high yields and purity levels of the compound.

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol has several applications:

  • Chiral Probes: It is used as a chiral probe in enzymatic studies to investigate enzyme-substrate interactions .
  • Pharmaceuticals: The compound's biological activity makes it a candidate for pharmaceutical applications in drug design and development.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of various organic compounds and materials.

Research has shown that (R)-(-)-1,2,3,4-tetrahydro-1-naphthol interacts with several biological systems. Notably:

  • Enzyme Interactions: As mentioned earlier, it acts as a substrate for aryl sulfotransferase IV and influences the sulfation process of other compounds .
  • Metabolic Pathways: Its role as a major urinary metabolite of tetralin indicates its involvement in metabolic pathways that detoxify aromatic compounds .

These interaction studies highlight the compound's significance in both synthetic chemistry and biological systems.

Several compounds share structural similarities with (R)-(-)-1,2,3,4-tetrahydro-1-naphthol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-NaphtholC10_{10}H8_8OAromatic structure; lacks tetrahydro group
2-NaphtholC10_{10}H8_8OSimilar to 1-naphthol but with different positioning of hydroxyl group
TetralinC10_{10}H12_{12}Fully saturated naphthalene derivative
(S)-(+)-1,2,3,4-Tetrahydro-1-naphtholC10_{10}H12_{12}OEnantiomer; competitive inhibitor for aryl sulfotransferase IV

The uniqueness of (R)-(-)-1,2,3,4-tetrahydro-1-naphthol lies in its specific stereochemistry and biological activity that distinguishes it from similar compounds. Its ability to act as both a substrate and inhibitor in enzymatic reactions further emphasizes its importance in biochemical research and applications.

The compound first gained attention through studies on microbial redox systems in the late 20th century. Early synthetic routes involved chemical reduction of 1-tetralone using stoichiometric chiral reagents, but these methods suffered from poor enantioselectivity (<50% ee). A breakthrough occurred in 2021 when Lactobacillus paracasei BD101 demonstrated exceptional biocatalytic efficiency, producing (R)-(-)-1,2,3,4-tetrahydro-1-naphthol with 95% yield and >99% enantiomeric excess through NADH-dependent ketone reductase activity. This microbial approach revolutionized large-scale production, enabling gram-scale synthesis of enantiopure material without requiring chromatographic purification.

Nomenclature and Alternative Names

The compound's systematic IUPAC name is (1R)-1,2,3,4-tetrahydronaphthalen-1-ol. Alternative designations include:

Nomenclature TypeDesignation
CAS Registry Number529-33-9
Common Synonyms(R)-α-Tetralol, (R)-1-Tetralinol
Chiral Center ConfigurationR configuration at C1
Stereochemical DescriptorLevorotatory (-)

The FDA UNII designation 87652943HP distinguishes it from its (S)-enantiomer (50MT77537D).

Significance in Organic Chemistry and Chirality Research

As a conformationally restricted bicyclic alcohol, this compound serves two critical roles:

  • Probe for Enzymatic Stereoselectivity: Its rigid structure helps map active-site geometries in sulfotransferases and alcohol dehydrogenases. The (R)-enantiomer acts as substrate for aryl sulfotransferase IV, while the (S)-form functions as a competitive inhibitor.
  • Chiral Auxiliary Precursor: The naphthalene moiety enables π-π interactions that enhance stereochemical control in asymmetric alkylation reactions.

Recent advances in dynamic kinetic resolution techniques have exploited its fused ring system to achieve >98% diastereomeric excess in palladium-catalyzed allylic substitutions.

Stereochemical Properties and Absolute Configuration

X-ray crystallographic analysis confirms the R configuration at C1, with the hydroxyl group occupying the axial position in the half-chair conformation of the tetralin system. Key stereochemical parameters include:

PropertyValueMethod
Optical Rotation [α]²⁰/D-29° to -35° (c=2.5, CHCl₃)Polarimetry (589 nm)
Enantiomeric Excess (ee)>99% (biocatalytic)Chiral HPLC
Circular Dichroism λ_max228 nm (negative Cotton effect)CD Spectroscopy

The compound's levorotation arises from the preferential interaction of its chiral center with left-circularly polarized light, as described by Biot's laws of optical activity. Density functional theory (DFT) calculations correlate its observed optical rotation with the (R)-configuration through the Condon equation.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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